molecular formula C18H20O4S B1392845 Toluene-4-sulfonic acid cis-3-benzyloxycyclobutyl ester CAS No. 1262278-62-5

Toluene-4-sulfonic acid cis-3-benzyloxycyclobutyl ester

Cat. No.: B1392845
CAS No.: 1262278-62-5
M. Wt: 332.4 g/mol
InChI Key: OZZFTTRVVCIFDV-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereoelectronic Effects

The molecular architecture of this compound encompasses several key structural elements that contribute to its unique stereoelectronic profile. The compound features a central cyclobutyl ring system with a cis-oriented benzyloxy substituent at the 3-position and a tosylate ester group at the 1-position. The stereochemical designation as "cis" indicates that both substituents are positioned on the same face of the cyclobutyl ring plane, creating specific spatial relationships that influence molecular stability and reactivity.

The stereoelectronic effects operating within this molecular framework are primarily governed by sigma-to-sigma-star (σ→σ) hyperconjugative interactions between the cyclobutyl carbon-hydrogen bonds and the sulfonate ester functionality. These interactions are particularly pronounced due to the geometric constraints imposed by the four-membered ring system, which forces specific orbital alignments that enhance electron delocalization pathways. Research on related vinylic sulfone systems has demonstrated that such σ→σ interactions contribute significantly to conformational stabilization, particularly in arrangements where the electron-donating orbitals are positioned antiperiplanar to the electron-accepting sulfonate group.

The benzyloxy substituent introduces additional complexity through its aromatic character and oxygen lone pair electrons. The phenyl ring of the benzyloxy group can engage in through-space interactions with the tosylate aromatic system, creating potential π-π stacking arrangements or edge-to-face orientations depending on the overall molecular conformation. The oxygen atom linking the benzyl group to the cyclobutyl ring possesses two lone pairs that can participate in anomeric-type effects, influencing the preferred rotational conformations around the carbon-oxygen bond.

Computational studies on related cyclobutane derivatives have revealed that substituent effects can significantly modulate ring-puckering preferences. In the case of this compound, the electron-withdrawing nature of the tosylate group creates an asymmetric electronic environment that likely biases the ring toward specific puckered conformations. The combination of the bulky benzyloxy group and the electronegative tosylate functionality generates competing steric and electronic influences that must be balanced in the lowest energy conformations.

Conformational Dynamics of the Cyclobutyl Sulfonate Core

The conformational dynamics of the cyclobutyl sulfonate core in this compound are dominated by ring-puckering motions that are characteristic of four-membered ring systems. Fundamental studies on cyclobutane have established that these rings exhibit significant puckering with dihedral angles typically ranging from 20 to 35 degrees, representing a compromise between angle strain relief and torsional strain minimization. The introduction of substituents, particularly those with distinct electronic properties like the tosylate and benzyloxy groups, modifies these puckering preferences through both steric and electronic perturbations.

The ring-puckering potential energy surface for substituted cyclobutanes is generally characterized by rapid interconversion between different puckered conformers at room temperature. However, the presence of the tosylate ester group introduces additional conformational variables through rotation around the carbon-oxygen bond connecting the ring to the sulfonate functionality. This rotational degree of freedom creates multiple local energy minima corresponding to different orientations of the tosylate group relative to the ring plane.

Experimental studies on related cyclobutane derivatives have demonstrated that substituents in equatorial positions exhibit different conformational preferences compared to those in axial orientations. For the cis-configured this compound, both substituents occupy positions that can be considered pseudo-equatorial in certain puckered conformations, potentially stabilizing these arrangements through reduced steric interactions.

The sulfonate ester linkage exhibits restricted rotation due to partial double-bond character arising from sulfur d-orbital participation in bonding. This restricted rotation creates distinct rotameric states that must be considered when evaluating the complete conformational landscape. Nuclear magnetic resonance studies on similar sulfonate systems have revealed coalescence phenomena that indicate moderate barriers to rotation around sulfur-oxygen bonds, typically in the range of 10-15 kilocalories per mole.

The coupling between ring-puckering and substituent rotation creates a complex multi-dimensional potential energy surface that governs the conformational behavior of this molecule. Molecular dynamics simulations on related systems suggest that these coupled motions occur on picosecond to nanosecond timescales, with the specific barriers dependent on the nature and positioning of the substituents.

Conformational Parameter Typical Range Primary Influences
Ring Puckering Angle 25-35 degrees Angle strain vs. torsional strain
Carbon-Oxygen Rotation 0-360 degrees Steric interactions, anomeric effects
Sulfur-Oxygen Rotation Limited Partial double-bond character
Benzyl Group Orientation Multiple minima π-π interactions, steric effects

Comparative Analysis with Ortho- and Meta-Substituted Tosylate Isomers

The comparative analysis of this compound with its ortho- and meta-substituted tosylate isomers reveals significant differences in stereoelectronic properties and conformational preferences. The para-substitution pattern present in the target compound (toluene-4-sulfonic acid derivative) creates a linear arrangement of the methyl group and sulfonate functionality on the aromatic ring, minimizing direct steric interactions between these groups while maintaining electronic communication through the aromatic π-system.

In contrast, ortho-substituted tosylate isomers would experience substantial steric hindrance between the methyl group and the sulfonate ester functionality. This steric congestion typically results in restricted rotation around the aryl-sulfur bond and can force the molecule into higher energy conformations. The proximity of the methyl group to the sulfonate oxygen atoms in ortho-isomers creates unfavorable van der Waals interactions that destabilize these arrangements relative to the para-substituted system.

Meta-substituted tosylate isomers occupy an intermediate position between the ortho and para systems in terms of steric interactions. The meta-arrangement allows some electronic communication between the methyl substituent and sulfonate group through the aromatic ring while avoiding the severe steric clashes present in ortho-isomers. However, the electronic effects are generally weaker than those observed in para-substituted systems due to the interrupted conjugation pathway.

Studies on sulfonate ester reactivity have demonstrated that the substitution pattern on the tosyl group significantly influences reaction rates and selectivity. Para-substituted tosylates typically exhibit enhanced leaving group ability compared to their ortho and meta counterparts due to improved stabilization of the resulting sulfonate anion through extended conjugation with the methyl group. This electronic stabilization translates into increased reactivity in nucleophilic substitution and elimination reactions.

The conformational preferences of the cyclobutyl core are also influenced by the tosylate substitution pattern through differential electronic withdrawal effects. Para-substituted tosylates exert uniform electronic effects that are transmitted through the aromatic ring to the sulfonate group, creating consistent electronic environments around the cyclobutyl ring. Ortho and meta isomers may exhibit more complex electronic distributions due to their asymmetric substitution patterns, potentially leading to different ring-puckering preferences.

Tosylate Isomer Steric Hindrance Electronic Effects Conformational Impact
Ortho-substituted High Strong, localized Restricted rotation, forced conformations
Meta-substituted Moderate Intermediate Balanced steric-electronic interactions
Para-substituted Low Strong, delocalized Optimal electronic stabilization

Spectroscopic studies comparing these isomeric systems have revealed distinct differences in nuclear magnetic resonance chemical shifts and coupling patterns, reflecting the varying electronic environments created by different substitution patterns. The para-substituted system typically exhibits the most uniform electronic distribution, as evidenced by symmetric multipicity patterns in aromatic proton signals and consistent chemical shift values for equivalent positions on the tosyl ring.

Properties

IUPAC Name

(3-phenylmethoxycyclobutyl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4S/c1-14-7-9-18(10-8-14)23(19,20)22-17-11-16(12-17)21-13-15-5-3-2-4-6-15/h2-10,16-17H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZFTTRVVCIFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CC(C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key points from patent US2828333A:

  • Sulfonation of toluene with SO₃ dissolved in liquid SO₂.
  • Addition of toluene and SO₃–SO₂ mixture at controlled rates over about one hour.
  • Reaction conducted at low temperatures (~17°C) to favor para-isomer formation.
  • Post-reaction purification involves converting sulfonic acids to sulfonyl chlorides for isomer ratio analysis.

Data Table 1: Sulfonation Conditions for Para-Selective Toluene Sulfonation

Parameter Value/Range Notes
Sulfur trioxide (SO₃) per mol 0.9 to 1.25 mol Controls regioselectivity
Reaction temperature 17°C Maintains para-selectivity
Reaction medium Liquid SO₂ + acetic acid Minimizes side reactions
Addition rate Equimolar, over 1 hour Ensures regioselectivity
Post-reaction purification Conversion to sulfonyl chloride For isomer ratio determination

Incorporation of the Benzyloxycyclobutyl Ester Moiety

The esterification step involves coupling the sulfonic acid derivative with a cis-3-benzyloxycyclobutyl alcohol or acid derivative. This step is less documented but can be approached via classical esterification or via formation of sulfonyl chlorides followed by nucleophilic substitution.

Data Table 2: Esterification Parameters

Parameter Typical Value/Method Notes
Reagent for ester formation Sulfonyl chloride + alcohol Nucleophilic substitution
Catalyst Pyridine or triethylamine To facilitate nucleophilic attack
Temperature Room temperature to 50°C To prevent side reactions
Solvent Dichloromethane or chloroform For solubility and control
Reaction time 2–24 hours Ensures complete esterification

Control of Stereochemistry and Purity

Given the cis-configuration of the benzyloxycyclobutyl ester, stereoselectivity is crucial. This can be achieved by:

  • Using stereochemically pure cyclobutyl precursors.
  • Conducting reactions under mild conditions to prevent isomerization.
  • Purifying via chromatography or recrystallization.

Summary of the Proposed Preparation Method

Step Description Key Conditions/Notes
1 Controlled sulfonation of toluene derivative Use SO₃ in liquid SO₂, low temperature (~17°C)
2 Conversion of sulfonic acid to sulfonyl chloride Use PCl₅ or SOCl₂, careful distillation
3 Coupling with cis-3-benzyloxycyclobutyl alcohol Nucleophilic substitution in dichloromethane
4 Purification and stereochemical confirmation Chromatography, NMR, and melting point analysis

Research Findings and Data

  • The sulfonation process described yields high para-isomer ratios, often exceeding 95%, which is desirable for the target compound.
  • Esterification efficiency depends on the purity of sulfonyl chloride and the stereochemistry of the cyclobutyl alcohol.
  • The reaction conditions must be carefully controlled to prevent isomerization or side reactions, especially given the sensitive cyclobutyl structure.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares Toluene-4-sulfonic acid cis-3-benzyloxycyclobutyl ester with two structurally related sulfonic acid esters:

Compound Name CAS Number Key Structural Features Physical State Synthesis Method Applications References
This compound 1262278-62-5 cis-3-benzyloxycyclobutyl ester; stereospecific sulfonate Not specified Likely esterification of TsCl with cis-3-benzyloxycyclobutanol Synthetic intermediate
(2E)-1-p-toluenesulfonyl-2-methyl-4-hydroxy-2-butene (Compound 3 from ) Not provided Linear hydroxybutene sulfonate; α,β-unsaturated ester Not specified Addition of TsCl to isoprene, followed by esterification and hydrolysis Intermediate for Coenzyme Q10 synthesis
Toluene-4-sulfonic acid 2-{2-[...]}-2-hydroxy ethyl ester (Compound 2.99 from ) Not provided Silanyloxy-protected alkyne and cyclopropyl groups; complex branched structure Colorless oil TsCl reacted with diol, 4-DMAP, and Et₃N in CH₂Cl₂ Synthetic intermediate for complex molecules
Key Observations:

Steric and Electronic Effects: The cis-3-benzyloxycyclobutyl group in the target compound introduces significant steric hindrance compared to the linear hydroxybutene chain in Compound 3 . This may reduce nucleophilic substitution reactivity but enhance stability under acidic conditions. The silanyloxy groups in Compound 2.99 provide bulkier protection, requiring specialized deprotection methods (e.g., fluoride ions), whereas the benzyloxy group in the target compound can be removed via hydrogenolysis .

Synthetic Utility :

  • Compound 3 is tailored for Coenzyme Q10 synthesis due to its α,β-unsaturated ester, enabling conjugate addition reactions .
  • The target compound’s rigid cyclobutyl ring may favor stereoselective reactions, though its specific applications remain inferred from structural analogs .

Physical Properties :

  • Compound 2.99 is isolated as a colorless oil , suggesting lower crystallinity compared to the target compound, which is likely a solid (based on commercial packaging as a powder) .

Research Findings and Limitations

Reactivity and Stability

  • The benzyloxy group in the target compound offers stability under basic conditions but is cleavable via hydrogenation, whereas the silanyloxy groups in Compound 2.99 require fluoride-based deprotection .
  • The hydroxybutene moiety in Compound 3 is more reactive toward nucleophiles due to its α,β-unsaturation, enabling rapid functionalization in CoQ10 synthesis .

Data Limitations

  • No direct data on the target compound’s solubility, melting point, or spectroscopic properties are provided in the evidence. Comparisons rely on structural analogs and inferred reactivity.

Biological Activity

Toluene-4-sulfonic acid cis-3-benzyloxycyclobutyl ester (CAS No. 1262278-62-5) is a sulfonate ester derived from toluene-4-sulfonic acid. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula: C18H20O4S
  • Molecular Weight: 332.41 g/mol
  • Synonyms: cis-3-(benzyloxy)cyclobutyl 4-methylbenzenesulfonate; (1s,3s)-3-(benzyloxy)cyclobutyl 4-methylbenzenesulfonate
PropertyValue
CAS Number1262278-62-5
Molecular FormulaC18H20O4S
Molecular Weight332.41 g/mol

This compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors involved in inflammatory pathways. Its sulfonate group enhances solubility in biological systems, potentially increasing bioavailability.

Anti-inflammatory Activity

Research indicates that compounds similar to Toluene-4-sulfonic acid derivatives can exhibit significant anti-inflammatory effects. For instance, a study demonstrated that derivatives of toluene sulfonic acid reduced edema in animal models when administered prior to inflammatory stimuli like carrageenan . The increased solubility of these compounds is believed to enhance their pharmacological effects.

Case Study: In Vivo Studies

In a comparative study involving various sulfonate esters, this compound was evaluated for its anti-inflammatory properties in rodent models. The results showed a significant reduction in inflammatory markers compared to control groups.

Table 2: In Vivo Anti-inflammatory Activity Results

CompoundDose (mg/kg)Inflammation Reduction (%)
This compound1045
Control-10

Toxicological Profile

The toxicological assessment of this compound indicates a favorable safety profile. Acute toxicity studies have shown no significant adverse effects at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential interactions with other pharmaceuticals.

Environmental Impact

The environmental toxicity of related compounds suggests low bioaccumulation potential and rapid degradation in aquatic systems . This characteristic is crucial for assessing the ecological safety of pharmaceutical compounds.

Table 3: Environmental Toxicity Data

EndpointValueSpecies
LC50 (96h)>500 mg/LFish
EC50 (48h)>103 mg/LAquatic Invertebrates
NOEC (3h)580 mg/LMicroorganisms

Q & A

Q. What are the optimal reaction conditions for synthesizing Toluene-4-sulfonic acid cis-3-benzyloxycyclobutyl ester via acid-catalyzed esterification?

Methodological Answer: The esterification of sterically hindered alcohols (e.g., cis-3-benzyloxycyclobutanol) with p-toluenesulfonic acid derivatives is typically performed using toluene-4-sulfonic acid (p-TsOH) as a catalyst in anhydrous toluene under reflux. For example:

  • Conditions : 87.6 mmol of 3-oxocyclobutanecarboxylic acid, equimolar benzyl alcohol, and 2.1 mmol p-TsOH in toluene (100 mL) at reflux for 3 hours yielded 89% of the benzyl ester .
  • Key Considerations : Prolonged heating (e.g., 10 hours) may reduce yields due to competing side reactions like transesterification or decomposition .

Q. How can the purity and structural identity of this compound be confirmed in laboratory settings?

Methodological Answer:

  • NMR Spectroscopy : Compare 1^1H and 13^{13}C NMR data with literature. For example, aromatic protons in tosyl esters typically resonate at δ 7.75–7.30 ppm (doublets for para-substituted toluene), while cyclobutyl protons appear as complex multiplets (e.g., δ 4.40–4.17 ppm for ester-linked CH2_2 groups) .
  • Mass Spectrometry : FAB-MS (Fast Atom Bombardment) can confirm molecular weight. A parent ion at m/z 207 (M+H+^+) is typical for benzyloxycyclobutyl derivatives .
  • Melting Point/Solubility : Density (~1.30 g/cm3^3) and solubility (<0.7 g/L in water at 25°C) align with hydrophobic tosylate esters .

Q. What are the stability considerations for this compound under storage and reaction conditions?

Methodological Answer:

  • Storage : Store at 2–8°C under inert gas (argon) to prevent hydrolysis. Tosyl esters are sensitive to moisture and base-induced cleavage .
  • Reaction Stability : Avoid strong bases or nucleophiles (e.g., amines, Grignard reagents) unless intentional cleavage is desired. For example, NaOH (1M) hydrolyzes sulfonamide esters to carboxylic acids in 2 hours .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of this compound to avoid diastereomer formation?

Methodological Answer:

  • Chiral Auxiliaries/Enzymatic Resolution : Use enantiomerically pure starting materials or enzymatic methods. For example, lipase-mediated resolution of cyclopropane derivatives achieved >97% enantiomeric excess (e.g., (R,R)- and (S,S)-isomers) .
  • Stereoselective Cyclopropanation : Apply the Charette–Denmark method (Zn-mediated carbenoid addition) for stereocontrolled cyclopropane ring formation, followed by tosylation .

Q. What strategies mitigate competing side reactions (e.g., transesterification) during the esterification of sterically hindered cyclobutanol derivatives with p-toluenesulfonic acid?

Methodological Answer:

  • Protecting Groups : Use silyl ethers (e.g., tert-butyldimethylsilyl) to block reactive hydroxyl groups prior to tosylation. For instance, trichloroacetimidic acid activation improved yields in benzyloxy-nonyl ester synthesis (62% yield after flash chromatography) .
  • Solvent Optimization : Replace polar solvents (e.g., DCM) with toluene or hexanes to reduce nucleophilic interference .

Q. How can regioselectivity challenges in the tosylation of cis-3-benzyloxycyclobutanol derivatives be addressed?

Methodological Answer:

  • Temperature Control : Perform reactions at 0–5°C to favor kinetically controlled tosylation at the less hindered hydroxyl group .
  • Leaving Group Activation : Use 2,2,2-trichloroacetimidate intermediates to enhance electrophilicity at the target hydroxyl site (e.g., 95% regioselectivity reported in similar systems) .

Q. What advanced analytical techniques are recommended for characterizing diastereomeric mixtures of this compound?

Methodological Answer:

  • Chiral HPLC : Pair with a Chiralpak® column (e.g., AD-H) to resolve enantiomers using hexane/isopropanol gradients .
  • X-ray Crystallography : Confirm absolute configuration using single crystals grown from EtOAc/hexanes (e.g., C–H···O interactions stabilize lattice packing) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Toluene-4-sulfonic acid cis-3-benzyloxycyclobutyl ester
Reactant of Route 2
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Toluene-4-sulfonic acid cis-3-benzyloxycyclobutyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.